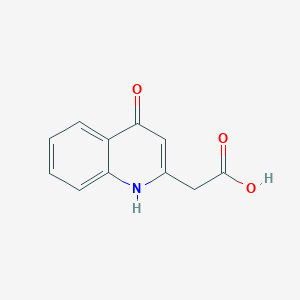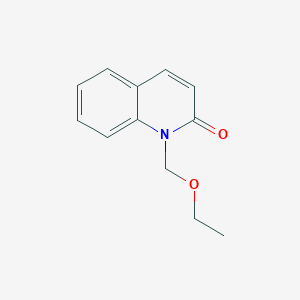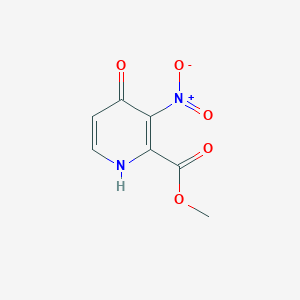
4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethoxy group attached to an indanone core, which imparts distinct chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane through O-alkylation, followed by oxidation and N-acylation reactions . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods: For industrial-scale production, the process is often optimized for cost-effectiveness and scalability. The use of sodium hydroxide as an alkali in the final step has been shown to be more economical compared to other bases like sodium hydride or potassium tert-butoxide . This method ensures a high yield and purity of the final product, making it suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can reduce the expression of proteins associated with fibrosis, making it a potential therapeutic agent for conditions like idiopathic pulmonary fibrosis .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid: This compound shares the difluoromethoxy group and has similar biological activities.
Trifluoromethyl Ethers: These compounds also contain fluorinated groups and are used in various pharmaceutical applications.
Difluoromethoxylated Ketones: These serve as building blocks for the synthesis of nitrogen-containing heterocycles.
Uniqueness: 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C10H8F2O2 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)14-9-3-1-2-6-7(9)4-5-8(6)13/h1-3,10H,4-5H2 |
InChI-Schlüssel |
NIFKJWWTZGASKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C(=CC=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


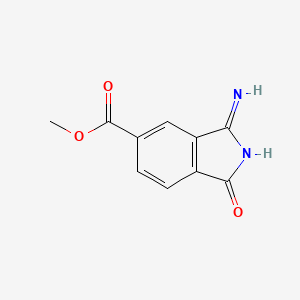
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
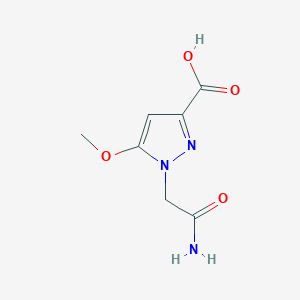
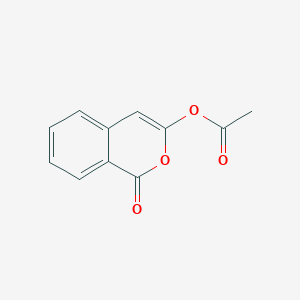
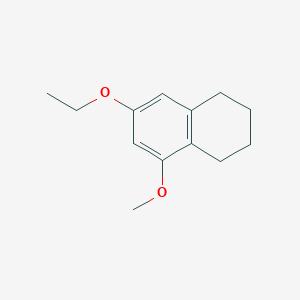


![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
